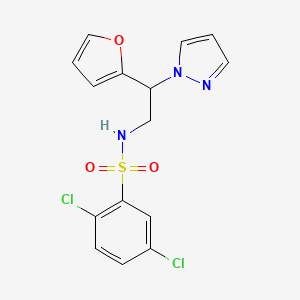
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, heterocycles, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the two heterocycles, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino-substituted benzenesulfonamides.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Interaction with Biological Macromolecules: The compound can bind to proteins or nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the furan and pyrazole rings, making it less complex and potentially less versatile.
N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the pyrazole ring, which may reduce its potential interactions with biological targets.
N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Lacks the furan ring, which may affect its electronic properties and reactivity.
Uniqueness
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both furan and pyrazole rings, which provide a combination of electronic properties and potential biological activities not found in simpler analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c16-11-4-5-12(17)15(9-11)24(21,22)19-10-13(14-3-1-8-23-14)20-7-2-6-18-20/h1-9,13,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCPCYTWIGDRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)
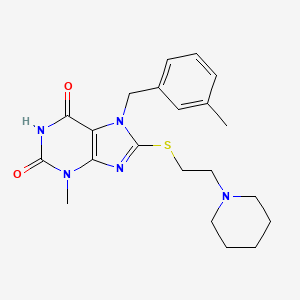
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)
![5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2994380.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)
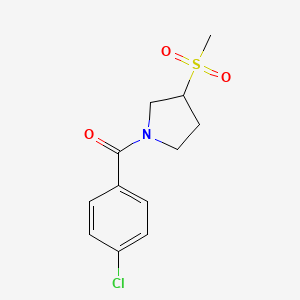
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)
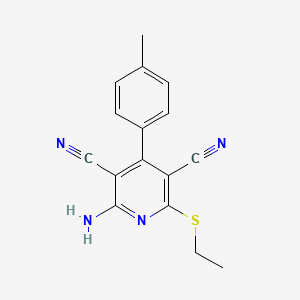

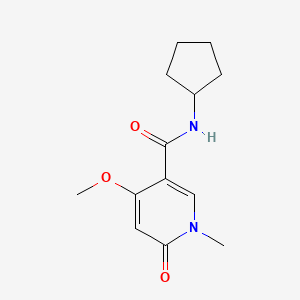
![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)
